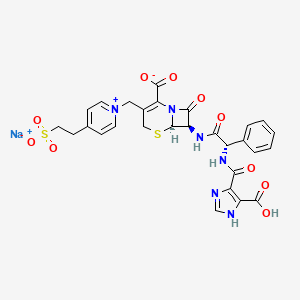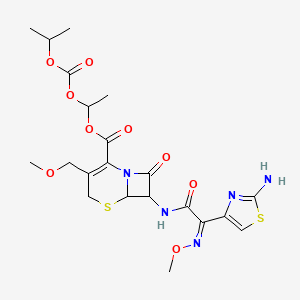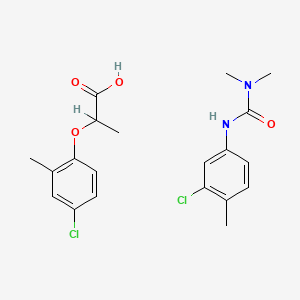
Alizarin Rubinol R
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alizarin Rubinol R is synthesized through a series of chemical reactions involving the starting material C.I. Solvent Red 52 (C.I. 68210). The process involves the translation of this product into its sodium salt form . The dye is soluble in o-chlorophenol and hot pyridine, slightly soluble in ethanol and cold pyridine, and insoluble in acetone, chloroform, and toluene .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure the purity and consistency of the dye. The process typically includes the use of strong sulfuric acid, which turns the product red, and upon dilution, it produces a pink or blue-red precipitate .
Análisis De Reacciones Químicas
Types of Reactions: Alizarin Rubinol R undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure and color.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and zinc dust are often used as reducing agents.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions include modified versions of this compound with altered solubility, color, and dyeing properties .
Aplicaciones Científicas De Investigación
Alizarin Rubinol R has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques to visualize cellular structures and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
Mecanismo De Acción
The mechanism of action of Alizarin Rubinol R involves its interaction with molecular targets such as proteins and nucleic acids. The dye binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. The pathways involved include the activation of specific signaling cascades that result in the desired staining or dyeing effect .
Comparación Con Compuestos Similares
Alizarin: A natural dye obtained from the roots of madder plants, used historically for dyeing fabrics.
Purpurin: Another natural dye similar to alizarin, with additional hydroxyl groups that affect its color properties.
C.I. Solvent Red 52: The starting material for the synthesis of Alizarin Rubinol R.
Uniqueness: this compound is unique due to its synthetic origin, which allows for greater control over its purity and consistency compared to natural dyes. Its specific chemical structure provides distinct solubility and dyeing properties, making it suitable for a wide range of applications in various industries .
Propiedades
Número CAS |
4478-76-6 |
|---|---|
Fórmula molecular |
C24H18N2NaO5S |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
sodium;5-methyl-2-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C24H18N2O5S.Na/c1-13-7-8-17(20(11-13)32(29,30)31)25-18-9-10-19-22-16(12-21(27)26(19)2)14-5-3-4-6-15(14)24(28)23(18)22;/h3-12,25H,1-2H3,(H,29,30,31); |
Clave InChI |
ROJLPVGCHUFZQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)O.[Na] |
Apariencia |
Solid powder |
| 4478-76-6 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
C.I. 68215; NSC 47730; NSC-47730; NSC47730 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















